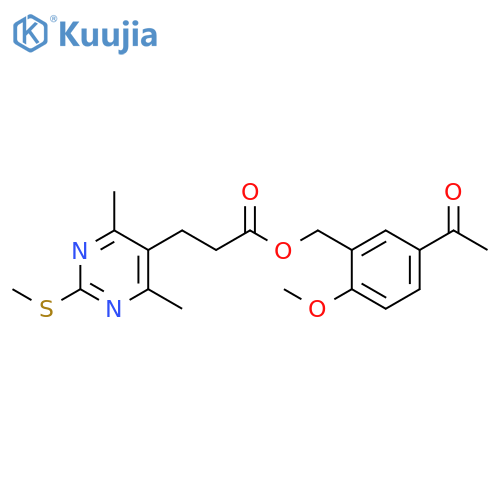Cas no 1110866-70-0 (5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester)

5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester
- EN300-26595671
- Z92726489
- AKOS034710377
- (5-acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate
- (5-acetyl-2-methoxyphenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
- 1110866-70-0
-
- インチ: 1S/C20H24N2O4S/c1-12-17(13(2)22-20(21-12)27-5)7-9-19(24)26-11-16-10-15(14(3)23)6-8-18(16)25-4/h6,8,10H,7,9,11H2,1-5H3
- InChIKey: NIKCPSCPAXXNGM-UHFFFAOYSA-N
- SMILES: C1(SC)=NC(C)=C(CCC(OCC2=CC(C(C)=O)=CC=C2OC)=O)C(C)=N1
計算された属性
- 精确分子量: 388.14567842g/mol
- 同位素质量: 388.14567842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 9
- 複雑さ: 492
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: 3.1
5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26595671-0.05g |
(5-acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate |
1110866-70-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester 関連文献
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl esterに関する追加情報
5-Pyrimidinepropanoic Acid, 4,6-Dimethyl-2-(Methylthio)-, (5-Acetyl-2-Methoxyphenyl)Methyl Ester: A Comprehensive Overview
The compound with CAS No 1110866-70-0, known as 5-pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their diverse biological activities and applications in drug discovery. The molecule's structure is characterized by a pyrimidine ring system substituted with methyl groups at positions 4 and 6, a methylthio group at position 2, and an ester group derived from a substituted phenylacetic acid moiety.
Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules, leveraging advanced methodologies such as microwave-assisted synthesis and catalytic asymmetric techniques. These methods have not only improved the efficiency of synthesizing 5-pyrimidinepropanoic acid derivatives but also opened avenues for exploring their biological profiles in greater depth. For instance, studies published in the *Journal of Medicinal Chemistry* have highlighted the potential of this compound as a lead molecule in the development of novel anticancer agents.
The structural complexity of (5-acetyl-2-methoxyphenyl)methyl ester derivatives like this compound makes them ideal candidates for investigating structure-activity relationships (SAR). Researchers have demonstrated that the presence of electron-donating groups such as methoxy and acetyl substituents on the phenyl ring significantly enhances the compound's ability to interact with biological targets. This has led to promising results in preclinical studies targeting enzymes involved in inflammatory pathways and neurodegenerative diseases.
In terms of synthesis, the construction of this compound involves a multi-step process that begins with the preparation of the pyrimidine core. Key steps include nucleophilic substitution reactions to introduce the methylthio group and subsequent esterification to attach the phenylacetic acid moiety. The use of protecting groups and rigorous purification techniques ensures high purity levels, which are critical for downstream biological testing.
From an environmental perspective, there is growing interest in understanding the fate and transport of such compounds in natural systems. Studies conducted by environmental chemists have shown that pyrimidine-based compounds like this one exhibit moderate biodegradability under aerobic conditions. However, further research is needed to assess their long-term persistence in soil and aquatic environments.
In conclusion, 5-pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester represents a fascinating example of how modern chemical synthesis can yield molecules with intricate architectures and diverse functional properties. As research continues to uncover its potential applications in medicine and beyond, this compound stands as a testament to the power of interdisciplinary collaboration in advancing chemical science.
1110866-70-0 (5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester) Related Products
- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)
- 852439-96-4(5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 1248510-38-4(1(2H)-Azetecarboxylic acid, 1,1-dimethylethyl ester)
- 1179918-36-5(5-Methyl-1H-pyrazole-4-sulfonyl Chloride)
- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)
- 2137619-18-0(2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-2-methyl-)
- 1339604-08-8(5-[(2,2,2-trifluoroethyl)amino]pyrazine-2-carboxylic acid)
- 2411195-19-0(Quinazolin-7-yl sulfurofluoridate)
- 2763928-95-4(2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester)
- 213765-91-4(5-Cyclopropylmethoxy-2-fluoropyridine)




